Arborcandin D
Beschreibung
Eigenschaften
Molekularformel |
C59H103N13O18 |
|---|---|
Molekulargewicht |
1282.5 g/mol |
IUPAC-Name |
3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-2-(8-oxotetradecyl)-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C59H103N13O18/c1-6-8-10-12-13-15-20-24-38(76)26-27-40-53(84)64-33-48(81)63-29-28-47(80)66-39(25-21-17-14-16-19-23-37(75)22-18-11-9-7-2)54(85)69-43(32-46(61)79)56(87)70-42(31-45(60)78)55(86)65-34(3)52(83)68-41(30-44(77)51(62)82)57(88)71-50(36(5)74)59(90)72-49(35(4)73)58(89)67-40/h34-36,38-44,49-50,73-74,76-77H,6-33H2,1-5H3,(H2,60,78)(H2,61,79)(H2,62,82)(H,63,81)(H,64,84)(H,65,86)(H,66,80)(H,67,89)(H,68,83)(H,69,85)(H,70,87)(H,71,88)(H,72,90) |
InChI-Schlüssel |
CZQMSPFUTKQPKB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Arborcandin D: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols
Abstract
Arborcandin D is a member of the arborcandin family, a group of cyclic lipopeptide antibiotics with potent antifungal properties. First isolated from the filamentous fungus SANK 17397, arborcandins, including this compound, function by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its production and isolation, and a proposed biosynthetic pathway. The information is intended for researchers, scientists, and drug development professionals working in the field of antifungal drug discovery.
Discovery and Origin
This compound, along with its congeners (Arborcandins A, B, C, E, and F), was discovered during a screening program for novel antifungal agents.[1] These compounds were isolated from the culture broth of the filamentous fungus, strain SANK 17397.[1][2] The arborcandins represent a novel class of cyclic peptides, structurally distinct from other known glucan synthase inhibitors like the echinocandins.[1]
Table 1: Physicochemical Properties of this compound (and related Arborcandins)
| Property | Arborcandin A | Arborcandin B | Arborcandin C | This compound | Arborcandin E | Arborcandin F |
|---|---|---|---|---|---|---|
| Molecular Formula | C₅₇H₁₀₁N₁₃O₁₈ | C₅₈H₁₀₃N₁₃O₁₈ | C₅₉H₁₀₅N₁₃O₁₈ | C₆₀H₁₀₇N₁₃O₁₈ | C₆₀H₁₀₇N₁₃O₁₉ | C₆₁H₁₀₉N₁₃O₁₈ |
| Molecular Weight | 1256.5 | 1270.5 | 1284.5 | 1298.6 | 1314.6 | 1312.6 |
| Appearance | White Powder | White Powder | White Powder | White Powder | White Powder | White Powder |
| Solubility | Soluble in methanol (B129727) and DMSO | Soluble in methanol and DMSO | Soluble in methanol and DMSO | Soluble in methanol and DMSO | Soluble in methanol and DMSO | Soluble in methanol and DMSO |
Note: Specific data for this compound is often presented in the context of the entire Arborcandin family. The information in this table is based on the initial discovery papers.
Biological Activity
This compound and its related compounds are potent inhibitors of 1,3-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[1] This inhibition leads to fungicidal activity against a range of pathogenic fungi.
Table 2: In Vitro Antifungal Activity of Arborcandins (IC₅₀ and MIC values)
| Compound | IC₅₀ (µg/mL) vs. C. albicans 1,3-β-glucan synthase | IC₅₀ (µg/mL) vs. A. fumigatus 1,3-β-glucan synthase | MIC (µg/mL) vs. Candida spp. | MIC (µg/mL) vs. A. fumigatus |
|---|---|---|---|---|
| Arborcandin A | 0.3 | 0.03 | 1 - 4 | 0.25 |
| Arborcandin B | 0.3 | 0.03 | 1 - 4 | 0.25 |
| Arborcandin C | 0.15 | 0.015 | 1 - 2 | 0.125 |
| This compound | 0.15 | 0.015 | 1 - 2 | 0.125 |
| Arborcandin E | 0.3 | 0.03 | 2 - 4 | 0.25 |
| Arborcandin F | 0.012 | 0.012 | 2 - 4 | 0.063 |
Data is compiled from the primary literature on the discovery of Arborcandins.[1]
Experimental Protocols
Fermentation of SANK 17397
While the specific fermentation protocol for SANK 17397 to produce this compound is not exhaustively detailed in publicly available literature, a general approach for the cultivation of filamentous fungi for secondary metabolite production can be outlined.
Protocol:
-
Inoculum Preparation: A seed culture of SANK 17397 is prepared by inoculating a suitable liquid medium (e.g., potato dextrose broth) with spores or mycelial fragments from a stock culture. The seed culture is incubated for 2-3 days at 25-28°C with shaking (e.g., 150 rpm).
-
Production Culture: A production medium rich in carbon and nitrogen sources is prepared and sterilized. A typical medium might contain glucose, peptone, yeast extract, and mineral salts.
-
Inoculation and Fermentation: The production medium is inoculated with the seed culture (e.g., 5-10% v/v). The fermentation is carried out in a fermenter with controlled temperature (25-28°C), pH (around 6.0), and aeration for 7-10 days.
-
Monitoring: The production of Arborcandins can be monitored by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation of this compound from the culture broth involves a multi-step chromatographic process to separate it from other congeners and impurities.
Protocol:
-
Broth Filtration: The fermented broth is filtered to remove the mycelia.
-
Initial Extraction: The culture filtrate is subjected to solid-phase extraction (SPE) using a hydrophobic resin (e.g., Diaion HP-20). The resin is washed with water and then the arborcandins are eluted with an organic solvent like methanol or acetone.
-
Solvent Extraction: The eluate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the arborcandins is collected.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions containing the arborcandin mixture are further purified by preparative reverse-phase HPLC (e.g., on an ODS column) using a gradient of acetonitrile (B52724) in water to yield pure this compound.
Proposed Biosynthesis of this compound
The cyclic peptide structure of this compound, containing non-proteinogenic amino acids, strongly suggests its biosynthesis via a non-ribosomal peptide synthetase (NRPS) pathway. While the specific gene cluster for arborcandin biosynthesis has not been reported, a hypothetical pathway can be proposed based on the known mechanisms of NRPSs.
NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-AMP intermediate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.
The biosynthesis of this compound would involve a multi-modular NRPS that sequentially incorporates the constituent amino acids and the fatty acid side chain. The final cyclization is typically catalyzed by a terminal thioesterase (TE) domain.
References
An In-depth Technical Guide to Arborcandin D from SANK 17397
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin D is a novel cyclic peptide and a potent inhibitor of 1,3-β-glucan synthase, a critical enzyme in fungal cell wall biosynthesis.[1] Produced by the filamentous fungus SANK 17397, it belongs to a family of six related compounds (Arborcandins A-F) with significant antifungal activity.[1] This document provides a comprehensive overview of the available technical information on this compound, its producing organism, mechanism of action, and biological activity, with a focus on presenting data in a structured format for research and development purposes.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal therapy. A key component of the fungal cell wall is β-(1,3)-D-glucan, which is synthesized by the enzyme 1,3-β-glucan synthase.[2][3] Arborcandins, including this compound, represent a class of natural products that specifically target this essential enzyme, leading to potent antifungal effects.[1][4]
Producing Organism: SANK 17397
This compound is a secondary metabolite produced by the filamentous fungus SANK 17397.[1] While detailed taxonomic information for this specific strain is not widely available in the public domain, it is known to produce a series of structurally related cyclic peptides, the arborcandins.
Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase
The primary mechanism of action of this compound is the inhibition of the enzyme 1,3-β-glucan synthase.[1] This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into β-(1,3)-D-glucan chains, the main structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
The 1,3-β-Glucan Synthase Signaling Pathway
The activity of 1,3-β-glucan synthase is regulated by a signaling pathway involving the Rho family of small GTPases, specifically Rho1p in yeast. Rho1p acts as a regulatory subunit of the enzyme complex. The pathway is crucial for maintaining cell wall integrity, especially during cell growth and division.
Quantitative Data
Table 1: In Vitro Inhibitory Activity (IC50) of Arborcandins
| Compound | Organism | Target | IC50 (µg/mL) | Reference |
| Arborcandin C | Candida albicans | 1,3-β-Glucan Synthase | 0.15 | [5] |
| Arborcandin C | Aspergillus fumigatus | 1,3-β-Glucan Synthase | 0.015 | [5] |
| Arborcandin F | Candida albicans | 1,3-β-Glucan Synthase | 0.012 | [6] |
| Arborcandin F | Aspergillus fumigatus | 1,3-β-Glucan Synthase | 0.012 | [6] |
Table 2: In Vitro Antifungal Activity (MIC) of Arborcandins
| Compound | Organism | MIC (µg/mL) | Reference |
| Arborcandin C | Candida spp. | 1-2 | [5] |
| Arborcandin F | Candida spp. | 2-4 | [6] |
Note: The general MIC range for the entire arborcandin family (A-F) against Candida spp. is reported as 0.25 to 8 µg/mL, and against A. fumigatus as 0.063 to 4 µg/mL.[1][4]
Experimental Protocols
Detailed experimental protocols for the fermentation of SANK 17397 and the subsequent isolation and purification of this compound are not available in the public domain. However, based on general practices for the production and purification of cyclic peptides from filamentous fungi, a probable workflow can be outlined.
Generalized Fermentation and Purification Workflow
The production of this compound likely involves submerged fermentation of SANK 17397, followed by a multi-step purification process to isolate the target compound from the culture broth and mycelia.
Conclusion
This compound, produced by the filamentous fungus SANK 17397, is a promising antifungal agent that targets the essential enzyme 1,3-β-glucan synthase. While the available data indicates potent in vitro activity for the arborcandin family of compounds, a comprehensive understanding of this compound is hampered by the lack of publicly available, detailed experimental protocols and specific quantitative data. Further research and the publication of more detailed studies are necessary to fully elucidate the therapeutic potential of this novel cyclic peptide. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in this class of antifungal agents.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Arborcandin D: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arborcandin D is a member of the arborcandin family, a group of novel cyclic lipopeptides that exhibit potent antifungal activity.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal properties. The primary mechanism of action is the noncompetitive inhibition of 1,3-β-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[1][2] This document summarizes the available quantitative data on its bioactivity, details the experimental protocols used for these assessments, and visualizes its mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this guide presents the reported activity spectrum for the arborcandin family as a whole, providing a valuable resource for researchers in antifungal drug discovery and development.
Antifungal Activity
This compound, as part of the arborcandin family of compounds, demonstrates significant in vitro activity against a range of pathogenic fungi, most notably Candida species and Aspergillus fumigatus.[1][2] The fungicidal activity is attributed to the disruption of the fungal cell wall integrity.
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound are not individually detailed in the primary literature. However, the activity of the arborcandin family (A-F) has been characterized, with the following reported ranges:
Table 1: In Vitro Antifungal Activity of the Arborcandin Family
| Assay | Target Organism(s) | Reported Activity Range (µg/mL) | Reference |
| MIC | Candida spp. | 0.25 - 8 | [1][2] |
| MIC | Aspergillus fumigatus | 0.063 - 4 | [1][2] |
Table 2: 1,3-β-D-Glucan Synthase Inhibition by the Arborcandin Family
| Assay | Enzyme Source | Reported IC50 Range (µg/mL) | Reference |
| IC50 | Candida albicans | 0.012 - 3 | [1][2] |
| IC50 | Aspergillus fumigatus | 0.012 - 3 | [1][2] |
Note: Specific values for this compound within these ranges are not publicly available. For comparison, Arborcandin C has reported IC50 values of 0.15 µg/mL against C. albicans and 0.015 µg/mL against A. fumigatus, and an MIC of 1-2 µg/mL against Candida spp.[3] Arborcandin F has reported IC50 values of 0.012 µg/mL against both C. albicans and A. fumigatus, and an MIC of 2-4 µg/mL against Candida spp.[4]
Mechanism of Action
The primary molecular target of the arborcandins is the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is a key component of the fungal cell wall integrity pathway and is responsible for the synthesis of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis. Studies on Arborcandin C have shown that the inhibition is noncompetitive.[1][2]
Antibacterial Activity
There is currently no publicly available data to support or refute the antibacterial activity of this compound. The MeSH terms associated with the primary publication include "Anti-Bacterial Agents," which may suggest that this activity was considered or tested, but no results have been reported.[1]
Experimental Protocols
The following sections describe the general methodologies used to assess the biological activity of the arborcandin family of compounds.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility testing for the arborcandin family was likely performed following a method similar to the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 protocol for yeasts.[5][6]
Experimental Workflow:
Key Steps:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
-
Inoculum Preparation: The fungal isolate to be tested is cultured on an agar (B569324) plate. A suspension of the fungal cells is prepared in sterile saline or buffer and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted in the growth medium to achieve a final inoculum concentration.
-
Inoculation: The wells of the microtiter plate containing the serially diluted this compound are inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24 to 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.
1,3-β-D-Glucan Synthase Inhibition Assay
The inhibitory activity of this compound against 1,3-β-D-glucan synthase is determined by measuring the incorporation of a radiolabeled substrate into the glucan polymer in the presence and absence of the inhibitor.
Experimental Workflow:
Key Steps:
-
Enzyme Preparation: A crude membrane fraction containing 1,3-β-D-glucan synthase is prepared from the fungal cells of interest (e.g., Candida albicans or Aspergillus fumigatus) through cell lysis and centrifugation.[7]
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme preparation, a GTP analog (e.g., GTPγS) as an activator, the substrate UDP-glucose radiolabeled with ¹⁴C or ³H, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for the synthesis of the glucan polymer.
-
Reaction Termination and Precipitation: The reaction is stopped, and the newly synthesized, insoluble glucan polymer is precipitated, often using an acid like trichloroacetic acid (TCA).
-
Measurement of Radioactivity: The precipitated glucan is collected on a filter, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 Calculation: The concentration of this compound that inhibits the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a promising antifungal agent belonging to a class of 1,3-β-D-glucan synthase inhibitors. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the reported potent activity of the arborcandin family against clinically relevant fungi highlights its potential for further investigation. This technical guide provides a foundational understanding of its biological activity spectrum and the methodologies employed in its characterization, serving as a valuable resource for the scientific community engaged in the development of novel antifungal therapies. Further research is warranted to elucidate the precise quantitative activity of this compound and to explore its potential in preclinical and clinical settings.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin D: A Technical Guide for Mycological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Arborcandin D in the field of mycology. This compound is a member of the arborcandin family of cyclic peptides, which are noted for their potent antifungal activity. This document consolidates available data on this compound's mechanism of action, antifungal efficacy, and relevant experimental protocols to support further research and development.
Core Mechanism of Action: Inhibition of 1,3-β-D-glucan Synthase
This compound exerts its antifungal effect by targeting and inhibiting 1,3-β-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway.[1] This enzyme is responsible for the synthesis of β-glucan, a critical structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. The arborcandins, as a class of compounds, are novel cyclic peptides that are structurally distinct from other glucan synthase inhibitors like the echinocandins.[1]
dot
Caption: Mechanism of action of this compound.
Quantitative Antifungal Activity
The following tables summarize the known in vitro activity of this compound against key fungal pathogens.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Fungal Species | IC50 (µg/mL) |
| Candida albicans | 3[2] |
| Aspergillus fumigatus | 0.35[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Genus | MIC (µg/mL) |
| Candida | 4[2] |
Potential Fungal Stress Response Pathways
While direct studies on the signaling pathways affected by this compound are not currently available, it is well-established that inhibitors of cell wall synthesis trigger compensatory stress response pathways in fungi. The Cell Wall Integrity (CWI) pathway is a primary response mechanism to cell wall damage. It is therefore likely that exposure to this compound would activate this pathway as the fungus attempts to repair the damage and maintain cellular integrity.
dot
Caption: Hypothesized fungal stress response to this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal compounds. The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and for assaying the activity of 1,3-β-D-glucan synthase.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
References
A Comparative Analysis of Arborcandin D and Echinocandins: Mechanism of Action and Core Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-present challenge of invasive fungal infections necessitates the continued exploration and development of novel antifungal agents. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. Within the arsenal (B13267) of cell wall-active agents, the echinocandins have emerged as a cornerstone of treatment for infections caused by Candida and Aspergillus species. More recently, a novel class of cyclic peptides, the arborcandins, has been identified with a similar molecular target but a distinct structural framework. This technical guide provides an in-depth comparison of the mechanism of action of Arborcandin D and the well-established echinocandin class of antifungals, highlighting key differences and similarities to inform future research and drug development efforts.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
Both this compound and echinocandins exert their antifungal activity by targeting a critical enzyme in the fungal cell wall biosynthesis pathway: (1,3)-β-D-glucan synthase.[1][2][3] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that provides osmotic stability and rigidity to the fungal cell wall.[4][5]
Noncompetitive Inhibition
Studies on arborcandins, including Arborcandin C, have demonstrated that they act as noncompetitive inhibitors of (1,3)-β-D-glucan synthase.[1] This mode of inhibition implies that arborcandins do not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, they are thought to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] Similarly, echinocandins are also well-characterized as noncompetitive inhibitors of this essential enzyme.[3]
The inhibition of (1,3)-β-D-glucan synthase by these compounds leads to a depletion of (1,3)-β-D-glucan in the cell wall, compromising its structural integrity.[6] This disruption results in osmotic instability, leading to cell lysis and ultimately, fungal cell death.[3] This fungicidal activity is particularly pronounced against most Candida species, while a fungistatic effect is typically observed against Aspergillus species.[7][8]
Distinguishing this compound from Echinocandins: Evidence for a Different Binding Site
Despite sharing the same enzyme target and mode of inhibition, evidence suggests that arborcandins and echinocandins interact with the (1,3)-β-D-glucan synthase complex at different sites. The most compelling evidence comes from studies of resistance mechanisms.
Mutations in the FKS1 and FKS2 genes, which encode the catalytic subunit of the (1,3)-β-D-glucan synthase, are the primary mechanism of acquired resistance to echinocandins.[2][9] These mutations are typically clustered in specific "hot spot" regions of the Fks1p protein.[9]
However, a study on Saccharomyces cerevisiae mutants resistant to Arborcandin C revealed single amino acid substitutions in Fks1p that were distinct from those commonly associated with echinocandin resistance. This finding strongly suggests that Arborcandin C, and by extension other arborcandins like this compound, binds to a different region of the Fks1p subunit or induces a unique conformational change upon binding that is not affected by the typical echinocandin resistance mutations. This distinction is a critical area for further investigation as it could imply that arborcandins may retain activity against fungal strains that have developed resistance to echinocandins.
Quantitative Comparison of Antifungal Activity
The following tables summarize the available quantitative data for the in vitro activity of this compound, other arborcandins, and various echinocandins against key fungal pathogens.
Table 1: Inhibitory Concentration (IC50) of Arborcandins and Echinocandins against (1,3)-β-D-Glucan Synthase
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| Arborcandin A | Candida albicans | 3 | [1] |
| Aspergillus fumigatus | 0.8 | [1] | |
| Arborcandin B | Candida albicans | 0.15 | [1] |
| Aspergillus fumigatus | 0.03 | [1] | |
| Arborcandin C | Candida albicans | 0.15 | [1] |
| Aspergillus fumigatus | 0.015 | [1] | |
| This compound | Candida albicans | 0.2 | [1] |
| Aspergillus fumigatus | 0.03 | [1] | |
| Arborcandin E | Candida albicans | 0.03 | [1] |
| Aspergillus fumigatus | 0.015 | [1] | |
| Arborcandin F | Candida albicans | 0.012 | [1] |
| Aspergillus fumigatus | 0.012 | [1] | |
| Cilofungin (L-646,991) | Candida albicans | 1.30 | [10] |
| Tetrahydroechinocandin B (L-687,901) | Candida albicans | 0.85 | [10] |
| L-671,329 | Candida albicans | 0.64 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Arborcandins and Echinocandins against Various Fungal Species
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Arborcandins (general) | Candida spp. | 0.25 - 8 | [1] |
| Aspergillus fumigatus | 0.063 - 4 | [1] | |
| Caspofungin | Candida spp. | ≤ 2 (susceptible) | [2] |
| Micafungin | Candida spp. | ≤ 2 (susceptible) | [2] |
| Anidulafungin | Candida spp. | ≤ 2 (susceptible) | [2] |
| Caspofungin | Candida parapsilosis | 1 - 2 | [2] |
| Candida guilliermondii | 1 - 4 | [2] | |
| Micafungin | Candida parapsilosis | 1 - 2 | [2] |
| Candida guilliermondii | 1 - 4 | [2] | |
| Anidulafungin | Candida parapsilosis | 1 - 2 | [2] |
| Candida guilliermondii | 1 - 4 | [2] |
Fungal Stress Response Signaling Pathways
Inhibition of (1,3)-β-D-glucan synthesis induces significant stress on the fungal cell wall. In response, fungi activate compensatory signaling pathways to maintain cell integrity. While direct studies on this compound are lacking, it is highly probable that, like echinocandins, it triggers these conserved stress response pathways.[6]
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade that senses and responds to cell wall stress. It is activated by various stimuli, including cell wall-damaging agents like echinocandins. Upon activation, the CWI pathway initiates a transcriptional program that leads to the reinforcement of the cell wall, often by increasing chitin (B13524) synthesis.
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is another crucial MAP kinase cascade that helps fungi adapt to various environmental stresses, including osmotic stress. Damage to the cell wall can lead to osmotic instability, which in turn activates the HOG pathway. This pathway promotes the intracellular accumulation of glycerol, which helps to counteract the osmotic imbalance.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of antifungal agents. Below are generalized methodologies for key experiments cited in the study of (1,3)-β-D-glucan synthase inhibitors.
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.
-
Preparation of Fungal Microsomes:
-
Grow the fungal strain of interest (e.g., Candida albicans) in a suitable liquid medium to mid-log phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells mechanically (e.g., using glass beads or a French press) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which contains the (1,3)-β-D-glucan synthase.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate (UDP-[14C]-glucose), an activator (e.g., GTPγS), and the test compound at various concentrations.
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Collect the radiolabeled (1,3)-β-D-glucan product by filtration onto glass fiber filters.
-
Wash the filters to remove unincorporated UDP-[14C]-glucose.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in a standardized broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO or water).
-
Perform serial twofold dilutions of the drug in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterile medium control well.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
-
MIC Determination:
-
Visually or spectrophotometrically assess the fungal growth in each well.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.
-
Conclusion
This compound and the echinocandins represent two distinct chemical classes of antifungal agents that converge on the same essential fungal enzyme, (1,3)-β-D-glucan synthase. Their shared noncompetitive inhibitory mechanism underscores the validity of this enzyme as a prime target for antifungal drug development. The key differentiator lies in the emerging evidence for distinct binding sites on the Fks1p subunit, as suggested by unique resistance mutations for arborcandins. This finding holds significant promise for the development of arborcandin-based antifungals that could circumvent existing echinocandin resistance. Further research is warranted to elucidate the precise molecular interactions of this compound with the (1,3)-β-D-glucan synthase complex and to fully characterize its impact on fungal signaling pathways. Such studies will be instrumental in realizing the full therapeutic potential of this novel class of antifungal agents.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 6. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Arborcandin D MIC Testing for Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Arborcandin D against Candida albicans. This compound is a member of the arborcandin class of cyclic peptides that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis.[1] The following protocols are based on the established broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeast susceptibility testing.[2][3][4][5]
Data Presentation
The following table summarizes the reported in vitro activity of the arborcandin class of antifungals against Candida species. This data provides an expected range for the MIC values of this compound.
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Arborcandins | Candida spp. | 0.25 - 8 | [1] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound targets the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells, making it an attractive target for antifungal therapy. The specific molecular target is the enzyme 1,3-β-D-glucan synthase.[1][6][7] This enzyme is responsible for the synthesis of β-1,3-glucan, a major polysaccharide component of the Candida albicans cell wall.[8][9][10] By non-competitively inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[9][11] The catalytic subunit of 1,3-β-D-glucan synthase is encoded by the FKS gene family.[7][11]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound against Candida albicans.
1. Materials
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (with known purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Hemocytometer
-
Incubator (35°C)
-
Multichannel pipette
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 6400 µg/mL for a final high of 64 µg/mL).
-
RPMI-1640 Medium: Prepare according to the manufacturer's instructions.
-
Candida albicans Inoculum:
-
Subculture C. albicans on a Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[12]
-
3. Assay Procedure
-
Drug Dilution:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized C. albicans inoculum to each well containing the drug dilution.
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum.
-
Sterility Control: 200 µL of RPMI-1640 medium.
-
-
Incubation:
4. Reading and Interpretation of Results
-
Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50% inhibition) compared to the growth control.[8]
-
For more quantitative results, a spectrophotometer can be used to read the optical density at a specific wavelength (e.g., 530 nm).
Caption: Experimental workflow for MIC testing of this compound.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. M27 4th Edition | PDF | Infection | Microbiology [scribd.com]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Vital Drivers and Mechanisms of β-Glucan Masking in Human Fungal Pathogen, Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Wall and Secreted Proteins of Candida albicans: Identification, Function, and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arborcandin D in Aspergillus fumigatus Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin D is a member of the arborcandin family of cyclic peptides that exhibit potent antifungal activity.[1] These compounds function as non-competitive inhibitors of 1,3-β-D-glucan synthase, an essential enzyme responsible for the synthesis of β-glucan, a critical component of the fungal cell wall.[1] The disruption of cell wall integrity leads to osmotic instability and subsequent inhibition of fungal growth. Aspergillus fumigatus, a ubiquitous opportunistic fungal pathogen, is a primary cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The unique mechanism of action of arborcandins, targeting a structure absent in mammalian cells, makes them promising candidates for antifungal drug development.
This document provides detailed application notes and protocols for the use of this compound in Aspergillus fumigatus growth inhibition assays, including determination of Minimum Inhibitory Concentration (MIC) and 1,3-β-D-glucan synthase activity assays.
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
This compound exerts its antifungal effect by specifically targeting and inhibiting the 1,3-β-D-glucan synthase enzyme complex located in the fungal cell membrane. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a major structural polysaccharide of the Aspergillus fumigatus cell wall. The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to morphological abnormalities and ultimately, the inhibition of hyphal growth.[1]
The inhibition of 1,3-β-D-glucan synthesis by this compound triggers a compensatory response in Aspergillus fumigatus, primarily through the activation of the Cell Wall Integrity (CWI) signaling pathway. This pathway attempts to remodel the cell wall by increasing chitin (B13524) synthesis to maintain cellular integrity.
Data Presentation: In Vitro Activity of Arborcandins against Aspergillus fumigatus
The following table summarizes the available quantitative data for this compound and related compounds against Aspergillus fumigatus.
| Compound | Target | Assay | Value | Reference |
| This compound | Aspergillus fumigatus | IC50 | 0.35 µg/mL | [2][3][4] |
| Arborcandin Family (A-F) | Aspergillus fumigatus | MIC Range | 0.063 - 4 µg/mL | [1][5] |
| Arborcandin Family (A-F) | A. fumigatus 1,3-β-glucan synthase | IC50 Range | 0.012 - 3 µg/mL | [1][5] |
| Arborcandin B | A. fumigatus 1,3-β-glucan synthase | IC50 | 0.025 µg/mL | [2] |
| Arborcandin C | A. fumigatus 1,3-β-glucan synthase | IC50 | 0.015 µg/mL | [2][6] |
| Arborcandin E | A. fumigatus 1,3-β-glucan synthase | IC50 | 0.012 µg/mL | [2] |
| Arborcandin F | A. fumigatus 1,3-β-glucan synthase | IC50 | 0.012 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus
This protocol is based on the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Aspergillus fumigatus isolate
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Culture the A. fumigatus isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35-37°C for 5-7 days to allow for sufficient conidiation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 conidia/mL using a spectrophotometer (by correlating optical density to conidia count) or a hemocytometer.
-
Dilute the adjusted conidial suspension 1:50 in RPMI-1640 medium to obtain a final working inoculum of 2 x 10^4 to 1 x 10^5 conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
-
Microtiter Plate Inoculation:
-
Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate.
-
Include a drug-free well (100 µL of RPMI-1640 medium) to serve as a positive growth control.
-
Include an uninoculated well (100 µL of RPMI-1640 medium) to serve as a negative control (sterility control).
-
Add 100 µL of the prepared A. fumigatus inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35-37°C for 48 hours.
-
-
MIC Determination:
-
After incubation, visually read the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control well.
-
Protocol 2: In Vitro 1,3-β-D-Glucan Synthase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the 1,3-β-D-glucan synthase activity from Aspergillus fumigatus.
Materials:
-
This compound
-
Aspergillus fumigatus mycelia
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM PMSF)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 30% glycerol)
-
Substrate: UDP-[14C]glucose
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Enzyme Preparation (Crude Membrane Fraction):
-
Grow A. fumigatus in a suitable liquid medium and harvest the mycelia by filtration.
-
Wash the mycelia with cold distilled water.
-
Homogenize the mycelia in lysis buffer using a bead beater or other suitable method.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membrane fraction.
-
Resuspend the membrane pellet in assay buffer. This will serve as the source of 1,3-β-D-glucan synthase.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the assay buffer, the crude membrane fraction (enzyme), and varying concentrations of this compound.
-
Include a control reaction without this compound.
-
Pre-incubate the reaction mixtures at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, UDP-[14C]glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan polymer.
-
Wash the filters extensively to remove unincorporated UDP-[14C]glucose.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 1,3-β-D-glucan synthase activity for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound action.
Caption: CWI pathway activation by this compound.
Caption: MIC assay experimental workflow.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-glucan — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application of Arborcandin D in Drug Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Arborcandin D, a potent antifungal agent, in drug discovery and development. This compound belongs to the arborcandin family of cyclic peptides, which act by inhibiting 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1] This unique mechanism of action makes it a promising candidate for the development of new antifungal therapies.
Mechanism of Action
This compound exerts its antifungal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1] The primary target of arborcandins has been identified as the Fks1p subunit of the glucan synthase complex.[2]
Quantitative Data
The following tables summarize the in vitro activity of this compound and related compounds against key fungal pathogens.
Table 1: 1,3-β-D-Glucan Synthase Inhibition by Arborcandins
| Compound | IC50 (µg/mL) vs. Candida albicans | IC50 (µg/mL) vs. Aspergillus fumigatus |
| Arborcandin A | 3 | 0.8 |
| Arborcandin B | 0.15 | 0.03 |
| Arborcandin C | 0.15 | 0.015 |
| This compound | 0.3 | 0.06 |
| Arborcandin E | 0.04 | 0.012 |
| Arborcandin F | 0.012 | 0.012 |
Data sourced from Ohyama T, et al. (2000).[1]
Table 2: Antifungal Activity of Arborcandins
| Compound | MIC (µg/mL) vs. Candida spp. | MIC (µg/mL) vs. Aspergillus fumigatus |
| Arborcandin A | >8 | 4 |
| Arborcandin B | 1 - 2 | 0.25 |
| Arborcandin C | 1 - 2 | 0.125 |
| This compound | 2 - 4 | 0.5 |
| Arborcandin E | 0.5 - 1 | 0.125 |
| Arborcandin F | 2 - 4 | 0.063 |
Data sourced from Ohyama T, et al. (2000).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for 1,3-β-D-Glucan Synthase Inhibition Assay
This protocol is adapted from methods described for the characterization of glucan synthase inhibitors.[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 1,3-β-D-glucan synthase.
Materials:
-
Fungal cell lysate or purified membrane fraction containing 1,3-β-D-glucan synthase
-
This compound stock solution (in DMSO)
-
Reaction Buffer: 75 mM Tris-HCl (pH 7.5), 25 mM KF, 0.75 mM EDTA
-
Substrate: UDP-D-[U-¹⁴C]glucose
-
Activator: 20 µM Guanosine 5'-[γ-thio]triphosphate
-
Bovine Serum Albumin (BSA)
-
10% Trichloroacetic acid (TCA), cold
-
Glass microfiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, BSA, activator, and the appropriate concentration of this compound or vehicle control (DMSO).
-
Add the fungal membrane fraction to each tube to initiate the reaction.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Start the enzymatic reaction by adding the radiolabeled UDP-glucose substrate.
-
Continue incubation at 30°C for 60 minutes.
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Filter the mixture through glass microfiber filters to capture the precipitated glucan polymer.
-
Wash the filters with 10% TCA and then with 95% ethanol.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.
Materials:
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to a final concentration of 1-5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate.
-
-
Plate Inoculation:
-
Add 100 µL of each drug dilution to the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Protocol for Murine Model of Disseminated Candidiasis
This protocol describes a well-established intravenous challenge model.[6][7][8]
Objective: To evaluate the in vivo efficacy of this compound in a murine model of disseminated candidiasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Sterile phosphate-buffered saline (PBS)
-
This compound formulation for intraperitoneal (IP) or intravenous (IV) administration
-
Vehicle control
Procedure:
-
Inoculum Preparation:
-
Grow C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10⁶ cells/mL.
-
-
Infection:
-
Infect mice by injecting 0.1 mL of the C. albicans suspension (1 x 10⁵ cells) into the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with this compound (at various doses) or vehicle control at a specified time post-infection (e.g., 2 hours).
-
Administer treatment once or twice daily for a predetermined duration (e.g., 4 days).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
-
Endpoint Analysis:
-
At the end of the study, or when mice reach a humane endpoint, euthanize the animals.
-
Aseptically remove the kidneys, homogenize them in sterile PBS, and plate serial dilutions on SDA plates to determine the fungal burden (CFU/gram of tissue).
-
Analyze survival data using Kaplan-Meier survival curves.
-
Conclusion
This compound represents a promising scaffold for the development of novel antifungal agents. Its potent inhibition of 1,3-β-D-glucan synthase provides a clear mechanism of action with a validated fungal-specific target. The protocols and data presented here offer a framework for researchers to further investigate the therapeutic potential of this compound and its analogs in the ongoing search for new treatments for life-threatening fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Arborcandin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arborcandin D is a member of the arborcandin family of cyclic peptides, which have been identified as potent inhibitors of 1,3-β-glucan synthase.[1][2] This enzyme is a critical component in the biosynthesis of the fungal cell wall, making it an attractive target for the development of new antifungal agents. The arborcandins exhibit significant fungicidal activity against various Candida and Aspergillus species.[1][2] Accurate and reproducible analytical methods are therefore essential for the pharmacokinetic, quality control, and formulation studies of this compound.
This document provides a detailed application note and a representative protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles for the analysis of similar peptide-based antifungal agents and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
| Compound | Target Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Arborcandins (general) | Candida albicans | 0.012 - 3 | 0.25 - 8 | [1] |
| Arborcandins (general) | Aspergillus fumigatus | 0.012 - 3 | 0.063 - 4 | [1] |
| Arborcandin C | Candida albicans | 0.15 | 1 - 2 | [3] |
| Arborcandin C | Aspergillus fumigatus | 0.015 | - | [3] |
| Arborcandin F | Candida albicans | 0.012 | 2 - 4 | [4] |
| Arborcandin F | Aspergillus fumigatus | 0.012 | - | [4] |
Experimental Protocols
The following is a representative HPLC method for the analysis of this compound. This protocol may require optimization for specific matrices or instrumentation.
Sample Preparation
Effective sample preparation is critical to ensure the accuracy and longevity of the HPLC system.
1.1. From Culture Broth:
-
Centrifuge the fungal culture broth at 4000 rpm for 20 minutes to separate the mycelia from the supernatant.
-
Acidify the supernatant to pH 3.0 with 1N HCl.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the organic layer and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
1.2. From Biological Matrices (e.g., Plasma, Serum):
-
To 1 mL of the biological sample, add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC System and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Method Validation Parameters
To ensure the reliability of the analytical method, the following validation parameters should be assessed:
-
Linearity: Analyze a series of standard solutions of this compound over a defined concentration range (e.g., 1-100 µg/mL).
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a blank matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the ability of the method to differentiate this compound from other components in the sample matrix.
Visualizations
Mechanism of Action
Arborcandins exert their antifungal effect by inhibiting the 1,3-β-glucan synthase enzyme complex, which is essential for the integrity of the fungal cell wall.
Caption: Inhibition of fungal cell wall synthesis by this compound.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Arborcandin D Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of Arborcandin D, a novel 1,3-β-glucan synthase inhibitor. The protocols detailed herein cover both the established antifungal properties of this compound and exploratory investigations into its potential anticancer activities.
Section 1: Antifungal Efficacy Studies of this compound
Arborcandins are a class of cyclic peptides that exhibit potent fungicidal activity by non-competitively inhibiting 1,3-β-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2] This mechanism of action makes this compound a promising candidate for development as an antifungal therapeutic.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the 1,3-β-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-glucan polymers, which are crucial structural components of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death.
Caption: this compound inhibits 1,3-β-glucan synthase, disrupting fungal cell wall synthesis.
In Vitro Antifungal Efficacy Protocols
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)[1]
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI-1640 medium to create a 2x working solution.
-
Perform serial two-fold dilutions of the 2x this compound working solution in the 96-well plate.
-
Prepare a fungal inoculum suspension standardized to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
Add an equal volume of the fungal inoculum to each well, resulting in a final 1x concentration of both the drug and the fungi.
-
Include a positive control (fungi without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth.
-
To determine the MFC, aliquot 100 µL from each well that shows no visible growth onto agar (B569324) plates.
-
Incubate the agar plates at 35°C for 24-48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.
Data Presentation:
| Fungal Species | Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | Clinical Isolate 1 | ||
| Aspergillus fumigatus | ATCC 204305 |
This assay quantifies the inhibitory activity of this compound against its molecular target.
Materials:
-
This compound
-
Fungal cell lysates (source of 1,3-β-glucan synthase)
-
UDP-[¹⁴C]-glucose
-
Reaction buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare fungal cell lysates containing the 1,3-β-glucan synthase enzyme.
-
Set up reaction mixtures containing the reaction buffer, fungal lysate, and varying concentrations of this compound.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and collect the synthesized ¹⁴C-labeled glucan polymers on glass fiber filters.
-
Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the drug concentration. Arborcandins have been shown to have IC50 values in the range of 0.012 to 3 µg/ml against C. albicans and A. fumigatus.[1]
Data Presentation:
| Fungal Species | Enzyme Source | This compound IC50 (µg/mL) |
| Candida albicans | Membrane Fraction | |
| Aspergillus fumigatus | Membrane Fraction |
In Vivo Antifungal Efficacy Protocol
This animal model evaluates the in vivo efficacy of this compound in treating a systemic fungal infection.[3][4][5]
Materials:
-
This compound
-
Candida albicans strain
-
Sterile saline
-
Vehicle for this compound administration
Procedure:
-
Induce neutropenia in mice if required for the model.
-
Infect mice intravenously with a standardized inoculum of C. albicans (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mouse).[4]
-
Initiate treatment with this compound at various doses (e.g., 1.25 to 10 mg/kg) via a relevant route (e.g., intraperitoneally) at a specified time post-infection.[4]
-
Include a vehicle-treated control group.
-
Continue treatment for a defined period (e.g., twice daily for 4 days).[4]
-
At the end of the study, euthanize the mice and aseptically remove target organs (e.g., kidneys).
-
Homogenize the organs and perform serial dilutions for plating on appropriate agar to determine the fungal burden (CFU/gram of tissue).[4]
-
Analyze the data by comparing the fungal burden in treated groups to the control group.
Caption: Workflow for the murine model of disseminated candidiasis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Kidney Fungal Burden (log10 CFU/gram) ± SD |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 |
Section 2: Exploratory Anticancer Efficacy Studies
While the primary activity of this compound is antifungal, secondary metabolites from fungi have historically been a rich source of anticancer compounds.[6][7] Therefore, it is prudent to perform exploratory in vitro studies to assess any potential cytotoxic activity of this compound against cancer cells.
In Vitro Anticancer Efficacy Protocols
This protocol assesses the cytotoxic effect of this compound on various human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)[6]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Include a vehicle-treated control group.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation:
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| A549 | Lung Cancer | |
| HCT-116 | Colon Cancer | |
| MCF-7 | Breast Cancer | |
| Normal Fibroblasts | Control |
This assay determines if cell death induced by this compound occurs via apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Hypothetical intrinsic apoptosis pathway for investigation.
Data Presentation:
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the echinocandin antifungal MK-0991 (L-743,872): efficacies in mouse models of disseminated aspergillosis, candidiasis, and cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arborcandin D Concentration for Antifungal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin D in antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifungal agent that functions as a potent inhibitor of 1,3-β-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-glucan, an essential polysaccharide for maintaining the integrity of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall construction, leading to osmotic instability and fungal cell death.[2][3][4] The inhibition by the Arborcandin class of compounds is typically noncompetitive.[1]
Q2: What are the expected MIC and IC50 ranges for this compound?
A2: While specific public data for this compound is limited, the Arborcandin family of compounds exhibits potent activity against a range of fungal pathogens. Based on the activity of other members of the Arborcandin family, the following are expected effective concentration ranges.
| Compound Family | Fungal Genus | MIC Range (µg/mL) | IC50 Range (µg/mL) |
| Arborcandins | Candida spp. | 0.25 - 8 | 0.012 - 3 |
| Arborcandins | Aspergillus fumigatus | 0.063 - 4 | 0.012 - 3 |
Note: This table summarizes reported ranges for the Arborcandin family of compounds[1][5]. Researchers should perform dose-response experiments to determine the precise MIC and IC50 values for their specific fungal strains and experimental conditions.
Q3: What are the key parameters to consider when setting up an antifungal susceptibility test for this compound?
A3: Several factors can influence the outcome of an antifungal susceptibility test. Key parameters to control include the choice of growth medium (e.g., RPMI-1640), inoculum size, incubation time and temperature, and the method of endpoint determination (visual or spectrophotometric reading).[6] Adherence to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is recommended for reproducibility.
Q4: Are there known resistance mechanisms to Arborcandins?
A4: As with other 1,3-β-glucan synthase inhibitors like echinocandins, resistance can emerge through mutations in the target enzyme. Specifically, alterations in the FKS genes, which encode for subunits of the glucan synthase complex, can lead to reduced susceptibility.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antifungal activity observed | - Incorrect concentration range: The tested concentrations may be too low to inhibit fungal growth. - Compound instability: this compound may have degraded in the prepared solution. - Resistant fungal strain: The target organism may have intrinsic or acquired resistance. | - Broaden the concentration range: Test a wider range of this compound concentrations in a preliminary experiment. - Prepare fresh solutions: Always prepare fresh stock and working solutions of this compound for each experiment. Assess the compound's stability in your specific test medium if issues persist. - Verify strain susceptibility: Test a known susceptible control strain to confirm the bioactivity of your this compound stock. |
| High variability between replicate wells | - Inconsistent inoculum: Uneven distribution of fungal cells in the inoculum suspension. - Pipetting errors: Inaccurate dispensing of the compound or inoculum. - Edge effects in microplate: Evaporation from the outer wells of the microplate can concentrate the compound and affect fungal growth. | - Thoroughly vortex the inoculum: Ensure the fungal suspension is homogenous before dispensing. - Use calibrated pipettes: Verify the accuracy of your pipettes. - Minimize edge effects: Fill the outer wells with sterile medium or water to create a humidity barrier. Alternatively, avoid using the outer wells for experimental data. |
| Difficulty in determining the MIC endpoint | - Trailing growth: Fungal growth is reduced but not completely inhibited over a range of concentrations, making a clear endpoint difficult to determine visually. - Paradoxical effect (Eagle effect): Reduced antifungal activity at higher concentrations. | - Use a spectrophotometer: Measure the optical density (OD) to obtain a quantitative measure of growth inhibition. The MIC can be defined as the concentration that causes a 50% or 90% reduction in OD compared to the growth control.[9] - Confirm with microscopy: Examine cells from wells with trailing growth under a microscope to assess cell morphology and viability. - Test a wider concentration range: Ensure your dilution series extends high enough to capture the full dose-response curve and identify any paradoxical effects. |
| Precipitation of this compound in the medium | - Poor solubility: The concentration of this compound may exceed its solubility limit in the test medium. - Interaction with media components: Components of the growth medium may cause the compound to precipitate. | - Check the solvent: Ensure the initial stock solution is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in the aqueous medium. Keep the final solvent concentration low (typically ≤1%) to avoid toxicity. - Test alternative media: If precipitation persists, consider evaluating the solubility of this compound in different standard antifungal testing media. |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standardized methods for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline (0.85%). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.[6]
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
3. Inoculation and Incubation: a. Add 100 µL of the working fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a positive control (inoculum without the drug) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. b. For a more quantitative assessment, read the optical density (OD) of the wells at a wavelength of 490-530 nm using a microplate reader. The MIC can be defined as the concentration that results in at least a 50% reduction in OD.
Visualizations
Signaling Pathway: Inhibition of 1,3-β-Glucan Synthesis
Caption: Inhibition of the 1,3-β-glucan synthesis pathway by this compound.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the Antifungal Activity of Peptides Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Arborcandin D Resistance in Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Arborcandin D and fungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the arborcandin and echinocandin classes of antifungals, targets the fungal cell wall. Specifically, it is a non-competitive inhibitor of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, making it an ideal antifungal target.[2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[3]
Q2: My fungal culture is showing reduced susceptibility to this compound. What is the most likely cause?
The most common mechanism for acquired resistance to echinocandins, including arborcandins, is the development of specific point mutations in the FKS1 gene, which encodes the catalytic subunit of the 1,3-β-D-glucan synthase enzyme.[4][5] These mutations typically occur in specific "hot spot" regions of the gene and reduce the sensitivity of the enzyme to the drug.[4] While studies on this compound resistance are limited, research on the closely related Arborcandin C in Saccharomyces cerevisiae has identified specific mutations in FKS1, such as N470K and L642S, that confer resistance.[6][7] It is highly probable that similar mutations in FKS1 are responsible for this compound resistance.
Q3: Are there other mechanisms of resistance to this compound besides FKS1 mutations?
Yes, while FKS1 mutations are the primary cause of high-level, stable resistance, other cellular mechanisms can contribute to reduced susceptibility or tolerance:
-
Upregulation of Chitin (B13524) Synthesis: Fungi can respond to cell wall stress induced by echinocandins by increasing the production of chitin, another key structural polysaccharide in the cell wall. This compensatory mechanism can partially overcome the effects of β-(1,3)-glucan depletion.[2][3]
-
Activation of Stress Response Pathways: The Hsp90-calcineurin signaling pathway plays a critical role in mediating tolerance to echinocandins.[8] Hsp90 is a molecular chaperone that stabilizes the protein phosphatase calcineurin, which in turn regulates cellular responses to cell wall stress. Inhibition of either Hsp90 or calcineurin can render fungi more susceptible to echinocandins.[8][9]
Q4: How can I confirm if my fungal isolate has developed resistance to this compound?
Confirmation of this compound resistance typically involves a combination of phenotypic and genotypic methods:
-
Antifungal Susceptibility Testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolate using standardized broth microdilution or agar (B569324) dilution methods. A significant increase in the MIC compared to a susceptible wild-type strain is indicative of resistance.
-
FKS1 Gene Sequencing: Sequence the "hot spot" regions of the FKS1 gene from your isolate and compare it to the wild-type sequence. The presence of mutations in these regions strongly suggests the mechanism of resistance.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density (e.g., 0.5-2.5 x 10^3 cells/mL for broth microdilution) as per established protocols (e.g., CLSI or EUCAST). |
| Media and Reagents | Use fresh, properly prepared RPMI-1640 medium. Ensure the this compound stock solution is correctly prepared, stored, and diluted. |
| Incubation Conditions | Maintain consistent incubation temperature (e.g., 35°C) and duration (e.g., 24 hours for Candida spp.). |
| "Paradoxical" or "Eagle" Effect | Some fungi exhibit a paradoxical growth effect at high concentrations of echinocandins.[2] If you observe growth at higher drug concentrations but inhibition at lower concentrations, this may be the cause. This is a known phenomenon and should be noted. |
Problem 2: My FKS1 sequencing results are negative for known "hot spot" mutations, but the isolate is still resistant.
| Possible Cause | Troubleshooting Step |
| Novel FKS1 Mutations | The resistance may be due to a novel mutation outside the commonly sequenced "hot spot" regions. Consider sequencing the entire FKS1 gene. |
| Alternative Resistance Mechanisms | The resistance may be mediated by mechanisms other than FKS1 mutations, such as upregulation of chitin synthesis or activation of stress response pathways. |
| Efflux Pumps | While less common for echinocandins, overexpression of multidrug resistance (MDR) efflux pumps could play a role in some species. |
Problem 3: How can I overcome this compound resistance in my experiments?
| Strategy | Experimental Approach |
| Combination Therapy with Hsp90 Inhibitors | Co-administer this compound with an Hsp90 inhibitor (e.g., geldanamycin). This can re-sensitize resistant strains by disrupting the Hsp90-calcineurin stress response pathway.[8] |
| Combination Therapy with Calcineurin Inhibitors | Co-administer this compound with a calcineurin inhibitor (e.g., cyclosporine A or FK506). This can also abrogate the fungal stress response and restore susceptibility.[8][9] |
| Targeting Downstream Pathways | Investigate the inhibition of pathways involved in the compensatory stress response, such as chitin synthesis. |
Quantitative Data
Table 1: In Vitro Activity of Arborcandins against Candida albicans and Aspergillus fumigatus
| Compound | C. albicans IC50 (µg/mL) | A. fumigatus IC50 (µg/mL) | Candida spp. MIC (µg/mL) |
| Arborcandin A | 3 | 0.25 | 8 |
| Arborcandin B | 0.25 | 0.031 | 4 |
| Arborcandin C | 0.15 | 0.015 | 1-2 |
| This compound | 0.5 | 0.063 | 2-4 |
| Arborcandin E | 0.15 | 0.015 | 1-2 |
| Arborcandin F | 0.012 | 0.012 | 2-4 |
Data extracted from Ohyama et al., 2000.[1]
Table 2: Arborcandin C Susceptibility of S. cerevisiae with FKS1 Mutations
| Strain | Relevant Genotype | Arborcandin C MIC (µg/mL) |
| Wild-Type | FKS1 | 0.31 |
| ACR79-5 | fks1-N470K | >10 |
| ACR1A3 | fks1-L642S | >10 |
Data adapted from Ohtomo et al., 2004.[6][7]
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Fungal isolate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Prepare a fungal inoculum from a 24-hour culture on Sabouraud dextrose agar. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the wells.
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50%) compared to the growth control.
-
2. Sequencing of the FKS1 Gene "Hot Spot" Regions
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the "hot spot" regions of the FKS1 gene
-
Taq DNA polymerase and PCR reagents
-
PCR thermocycler
-
DNA sequencing service
-
-
Procedure:
-
Extract genomic DNA from the fungal isolate.
-
Amplify the "hot spot" regions of the FKS1 gene using PCR with specific primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the obtained sequence with the wild-type FKS1 sequence to identify any mutations.
-
Visualizations
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidemiology of echinocandin resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fks1 and Fks2 Are Functionally Redundant but Differentially Regulated in Candida glabrata: Implications for Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Arborcandin D from SANK 17397 fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Arborcandin D from SANK 17397 fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides systematic steps for resolution.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| AD-F-001 | Low or No this compound Production | 1. Suboptimal culture medium composition.2. Inadequate inoculum quality or quantity.3. Non-optimal fermentation parameters (pH, temperature, aeration, agitation).4. Strain degradation or contamination. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Experimental Protocol for Medium Optimization below.2. Inoculum Development: Ensure a healthy, actively growing seed culture. Optimize inoculum age and size (typically 5-10% v/v).3. Parameter Optimization: Conduct design of experiments (DoE) to identify optimal pH, temperature, dissolved oxygen (DO), and agitation rates. See Table 1: General Fermentation Parameter Ranges for Filamentous Fungi.4. Strain Integrity: Perform regular microscopic examination and plating to check for culture purity and morphology. Consider reviving a fresh culture from a master stock. |
| AD-F-002 | Inconsistent Batch-to-Batch Yield | 1. Variability in raw materials.2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.4. Inconsistent downstream processing and extraction. | 1. Raw Material QC: Implement quality control checks for all medium components.2. Standardized Inoculum Protocol: Adhere to a strict, documented protocol for seed culture preparation.3. Process Control: Calibrate probes (pH, DO) before each run and ensure tight control of all fermentation parameters.4. Standardized Extraction: Follow a consistent protocol for this compound extraction and purification. |
| AD-F-003 | Poor Mycelial Growth | 1. Nutrient limitation.2. Presence of inhibitory substances.3. Suboptimal physical parameters. | 1. Nutrient Analysis: Analyze spent medium for residual key nutrients.2. Media Component Check: Test for inhibitory compounds in raw materials.3. Parameter Review: Re-evaluate and optimize pH, temperature, and aeration to favor biomass formation in the initial growth phase. |
| AD-F-004 | Excessive Foaming | 1. High protein content in the medium.2. High agitation or aeration rates.3. Cell lysis. | 1. Antifoam Agent: Add a sterile antifoam agent (e.g., silicone-based) as needed. An automated antifoam addition system is recommended.2. Parameter Adjustment: Gradually reduce agitation and/or aeration rates while monitoring DO levels.3. Culture Health: Investigate the cause of cell lysis if foaming is excessive and occurs late in the fermentation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for producing secondary metabolites from filamentous fungi like SANK 17397?
A1: While optimal conditions are strain-specific, a good starting point for fermentation parameter optimization for filamentous fungi can be found in the table below. It is crucial to perform systematic optimization for your specific process.
Table 1: General Fermentation Parameter Ranges for Filamentous Fungi
| Parameter | Typical Range | Considerations for SANK 17397 |
| Temperature | 25-30°C | Growth and production phases may have different optimal temperatures. |
| pH | 5.0-7.0 | pH can significantly influence secondary metabolite production. A pH shift strategy may be beneficial. |
| Agitation | 100-300 rpm | Shear stress from high agitation can damage mycelia. Balance with the need for adequate mixing and oxygen transfer. |
| Aeration (vvm) | 0.5-1.5 | Dissolved oxygen (DO) is critical. Maintain DO above 20% saturation. |
| Inoculum Size | 5-10% (v/v) | A larger inoculum can shorten the lag phase but may lead to nutrient depletion. |
Q2: How can I optimize the culture medium to enhance this compound production?
A2: Medium optimization is a critical step. A systematic approach using statistical methods like Plackett-Burman design to screen for significant media components, followed by a response surface methodology (e.g., Box-Behnken design) to find the optimal concentrations, is recommended. Key components to investigate include carbon sources (e.g., glucose, sucrose, starch), nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate), and mineral salts. Refer to the Experimental Protocol for Medium Optimization for a detailed methodology.
Q3: What is the general workflow for a fermentation process to improve this compound yield?
A3: A typical workflow involves several stages, from inoculum preparation to downstream processing. The following diagram illustrates a logical experimental workflow for optimizing this compound production.
Q4: Is there a known biosynthesis pathway for Arborcandins?
A4: The specific biosynthetic pathway for Arborcandins in SANK 17397 is not extensively detailed in publicly available literature. However, as Arborcandins are cyclic peptides, their biosynthesis is likely facilitated by Non-Ribosomal Peptide Synthetases (NRPS). These are large, multi-enzyme complexes that activate and link amino acid monomers without the use of ribosomes. A simplified, hypothetical pathway is illustrated below.
Experimental Protocols
Experimental Protocol for Medium Optimization
Objective: To identify the optimal concentrations of key medium components for maximizing this compound production.
Methodology:
-
Screening Phase (Plackett-Burman Design):
-
Select a range of carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, casamino acids) and mineral salts.
-
Use a Plackett-Burman design to screen for the factors that have the most significant effect on this compound yield.
-
Each factor is tested at two levels (high and low).
-
Run the fermentations in shake flasks under constant temperature and agitation.
-
Measure this compound concentration at the end of the fermentation.
-
-
Optimization Phase (Response Surface Methodology - Box-Behnken Design):
-
Select the top 3-4 most significant factors identified from the screening phase.
-
Use a Box-Behnken design to investigate the quadratic and interaction effects of these factors.
-
Each factor is tested at three levels (-1, 0, +1).
-
Run the fermentations in a controlled bioreactor to ensure consistent conditions.
-
Monitor this compound production over time.
-
Use statistical software to analyze the results and determine the optimal concentrations of the selected components.
-
Table 2: Illustrative Box-Behnken Design for Medium Optimization
| Run | Factor A: Glucose (g/L) | Factor B: Yeast Extract (g/L) | Factor C: K2HPO4 (g/L) | This compound Yield (mg/L) |
| 1 | 20 (-1) | 5 (-1) | 1 (0) | Experimental Result |
| 2 | 60 (+1) | 5 (-1) | 1 (0) | Experimental Result |
| 3 | 20 (-1) | 15 (+1) | 1 (0) | Experimental Result |
| 4 | 60 (+1) | 15 (+1) | 1 (0) | Experimental Result |
| 5 | 20 (-1) | 10 (0) | 0.5 (-1) | Experimental Result |
| 6 | 60 (+1) | 10 (0) | 0.5 (-1) | Experimental Result |
| ... | ... | ... | ... | ... |
| 15 | 40 (0) | 10 (0) | 1 (0) | Experimental Result |
This table is for illustrative purposes. The actual levels and factors should be determined from preliminary experiments.
Technical Support Center: Arborcandin D MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Minimum Inhibitory Concentration (MIC) assays of Arborcandin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal agent belonging to the arborcandin family of cyclic peptides.[1] These compounds are potent inhibitors of 1,3-β-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to fungal cell death.[1]
Q2: I am observing significant variability in my this compound MIC results. What are the common causes?
Inconsistent MIC results can stem from several factors related to the compound itself, the experimental setup, or the fungal isolate being tested. Common causes include:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay medium can lead to lower effective concentrations and consequently, variable MICs.
-
Inoculum Preparation: Variation in the size of the fungal inoculum can significantly impact MIC values.
-
Assay Medium: The composition of the culture medium can influence both the growth of the fungus and the activity of the antifungal agent.
-
Incubation Conditions: Inconsistent incubation time and temperature can affect fungal growth rates and, therefore, the observed MIC.
-
Endpoint Reading: Subjectivity in determining the endpoint of growth inhibition, especially with trailing growth, can introduce variability.
Q3: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound is limited, for many cyclic peptide antifungals, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.
Q4: Are there established quality control (QC) ranges for this compound against standard QC strains?
Publicly available, CLSI-endorsed QC ranges specifically for this compound are not readily found in the scientific literature. However, it is best practice to include standard QC strains in every assay. For antifungal susceptibility testing of yeasts, the Clinical and Laboratory Standards Institute (CLSI) recommends using strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[2][3][4] Researchers should establish their own internal QC ranges for this compound against these strains to monitor assay performance and consistency over time.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent this compound MIC results.
Problem 1: Higher than expected or highly variable MIC values.
This is one of the most common issues encountered in MIC assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation of this compound | Visually inspect the wells of your microtiter plate for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh stock solution in 100% DMSO and ensure thorough mixing when diluting into the assay medium. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Inoculum Density | Prepare the fungal inoculum according to standardized protocols (e.g., CLSI M27 for yeasts). Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. Ensure the final inoculum concentration in the wells is within the recommended range. |
| Inconsistent Incubation Time or Temperature | Strictly adhere to the recommended incubation time and temperature for the specific fungal species being tested. Use a calibrated incubator and monitor the temperature regularly. |
| Subjective Endpoint Determination | For broth microdilution assays, the MIC is typically defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control. To reduce subjectivity, consider using a spectrophotometric plate reader to measure optical density. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. The stability of cyclic peptides in solution can be affected by temperature and pH.[5] |
Problem 2: No fungal growth in the growth control wells.
| Potential Cause | Recommended Solution |
| Inactive Fungal Inoculum | Ensure that the fungal culture used for preparing the inoculum is fresh and viable. Subculture the organism from a frozen stock onto an appropriate agar (B569324) medium and incubate to ensure robust growth before starting the MIC assay. |
| Contamination of Media or Reagents | Use sterile techniques throughout the experimental procedure. Ensure all media, saline, and other reagents are sterile and have not expired. |
| Residual Antifungal Agent | Thoroughly clean and sterilize all equipment. If using reusable materials, ensure there is no carryover of antifungal agents from previous experiments. |
Problem 3: "Skipped" wells or trailing growth.
"Skipped" wells refer to a situation where a well with a higher concentration of the antifungal shows growth, while a well with a lower concentration shows no growth. Trailing refers to reduced but persistent growth over a range of concentrations, making the endpoint difficult to determine.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of both the antifungal dilutions and the fungal inoculum. Use calibrated pipettes and change tips between dilutions. |
| Fungal Resistance Heterogeneity | Some fungal populations may contain subpopulations with varying levels of susceptibility. This can lead to the appearance of trailing growth. When reading the endpoint, adhere strictly to the definition of significant growth inhibition (e.g., ≥50%). |
| Paradoxical Growth (Eagle Effect) | Although not specifically documented for this compound, some antifungals can exhibit a paradoxical effect where growth reappears at concentrations above the MIC. If this is suspected, it is important to record the MIC as the lowest concentration showing significant inhibition. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Yeasts (Based on CLSI M27 Guidelines)
This protocol provides a standardized method for determining the MIC of this compound against yeast isolates.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in 100% DMSO to a concentration of 1280 µg/mL.
- Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Microtiter Plates:
- In a sterile 96-well U-bottom microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
- The final volume in each well should be 100 µL, and the concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
- Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
- Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
- Incubate the plate at 35°C for 24-48 hours.
5. Reading the MIC:
- The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. The endpoint can be read visually or with a spectrophotometer at a wavelength of 490 nm.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits 1,3-β-glucan synthase, disrupting fungal cell wall synthesis.
Troubleshooting Workflow for Inconsistent MICs
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida auris MIC testing by EUCAST and clinical and laboratory standards institute broth microdilution, and gradient diffusion strips; to be or not to be amphotericin B resistant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assay interference with Arborcandin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arborcandin D in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: Why am I observing unexpected cytotoxicity or a decrease in cell viability in my mammalian cell line at concentrations where this compound should be specific for fungal cells?
Answer:
While this compound is a potent inhibitor of fungal 1,3-β-glucan synthase, off-target effects on mammalian cells, although not widely documented, can occur, especially at higher concentrations.[1][] Consider the following troubleshooting steps:
-
Concentration Optimization: Reduce the concentration of this compound to the lowest effective level for your fungal assay. A dose-response experiment with your specific mammalian cell line can help determine the threshold for cytotoxicity.
-
Purity of Compound: Ensure the purity of your this compound sample. Impurities from the synthesis or purification process could be responsible for the observed cytotoxicity.
-
Assay-Specific Interference: Some cytotoxicity assays are sensitive to compounds that interfere with cellular metabolism or reporter systems (e.g., MTT, XTT). Consider using an orthogonal method to confirm viability, such as trypan blue exclusion or a live/dead cell staining kit.
Question: My (1->3)-β-D-glucan (BDG) detection assay is showing inconsistent or false-positive results after treating my fungal culture with this compound. What could be the cause?
Answer:
This compound inhibits the synthesis of 1,3-β-glucan, a major component of the fungal cell wall.[1] This can lead to the release of fragmented glucans into the culture medium, which can be detected by BDG assays and lead to misleading results.
-
Sample Preparation: Centrifuge your fungal culture to pellet the cells and collect the supernatant for BDG analysis. This will primarily measure shed glucan. Consider washing the cell pellet and lysing the cells to measure the remaining glucan content.
-
Timing of Assay: The timing of your BDG assay relative to this compound treatment is critical. Analyze samples at different time points post-treatment to understand the kinetics of glucan shedding.
-
Alternative Endpoints: Instead of relying solely on BDG levels, consider alternative measures of antifungal activity, such as microscopy to observe morphological changes (e.g., cell swelling, lysis) or a viability assay.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a noncompetitive inhibitor of the enzyme 1,3-β-glucan synthase.[1][3] This enzyme is essential for the synthesis of 1,3-β-glucan, a critical structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1]
What are the known IC50 and MIC values for this compound?
The inhibitory activity of the Arborcandin family of compounds has been characterized against various fungal species. The following table summarizes the available data for Arborcandins.
| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) |
| Arborcandin C | Candida albicans | 0.15[4] | 1-2[4] |
| Arborcandin C | Aspergillus fumigatus | 0.015[4] | - |
| Arborcandin F | Candida albicans | 0.012[5] | 2-4[5] |
| Arborcandin F | Aspergillus fumigatus | 0.012[5] | - |
| Arborcandins (general) | Candida spp. | 0.012 to 3[1] | 0.25 to 8[1] |
| Arborcandins (general) | Aspergillus fumigatus | 0.012 to 3[1] | 0.063 to 4[1] |
Can this compound be used in combination with other antifungal agents?
While specific studies on this compound in combination therapies are limited, its unique mechanism of action suggests potential for synergistic or additive effects with antifungal agents that target other cellular pathways (e.g., azoles, which inhibit ergosterol (B1671047) synthesis). A checkerboard assay is recommended to determine the nature of the interaction between this compound and other antifungals against your fungal strain of interest.
Experimental Protocols
Protocol: Fungal Susceptibility Testing using a Broth Microdilution Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Harvest the cells and suspend them in sterile saline.
-
Adjust the cell density to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations in the assay plate.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the fungal inoculum to each well.
-
Add 100 µL of the this compound dilutions to the corresponding wells.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Validation & Comparative
Arborcandin D: A Comparative Analysis Against Leading 1,3-β-Glucan Synthase Inhibitors
For Immediate Release
In the landscape of antifungal drug development, the search for novel agents with improved efficacy and broader spectrum of activity is a continuous endeavor. This guide provides a comprehensive comparison of Arborcandin D, a member of the arborcandin family of cyclic peptides, with the widely used echinocandin class of 1,3-β-glucan synthase inhibitors, including Caspofungin, Micafungin, and Anidulafungin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Executive Summary
This compound, a novel cyclic peptide, demonstrates potent inhibitory activity against 1,3-β-glucan synthase, a critical enzyme for fungal cell wall integrity. While structurally distinct from the echinocandins, it shares the same molecular target. This guide presents a comparative overview of their in vitro activity, mechanism of inhibition, and available data on their performance against key fungal pathogens. A significant gap in the current literature is the lack of publicly available in vivo efficacy data for this compound, which is crucial for a complete comparative assessment.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of antifungal agents is a primary indicator of their potential therapeutic efficacy. The following tables summarize the available 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) data for this compound and the leading echinocandins against Candida albicans and Aspergillus fumigatus. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | IC50 vs. C. albicans 1,3-β-glucan synthase (µg/mL) | IC50 vs. A. fumigatus 1,3-β-glucan synthase (µg/mL) | Source |
| This compound | 3 | 0.35 | [1] |
| Arborcandin C | 0.15 | 0.015 | [2] |
| Arborcandin F | 0.012 | 0.012 | [1] |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| Anidulafungin | - | - |
Note: Specific IC50 values for Caspofungin, Micafungin, and Anidulafungin under identical conditions to the this compound study were not available in the searched literature.
| Inhibitor | MIC Range vs. Candida spp. (µg/mL) | MIC Range vs. Aspergillus spp. (µg/mL) | Source(s) |
| This compound | 4 | 0.063 - 4 | [1][3] |
| Arborcandin Family | 0.25 - 8 | 0.063 - 4 | [3] |
| Caspofungin | 0.25 - >8 | 0.5 - 1 (MEC) | [4] |
| Micafungin | ≤0.007 - 32 | 0.06 - 0.12 (MEC) | |
| Anidulafungin | ≤0.007 - 32 | 0.03 (MEC) |
Note: The Arborcandin family data represents the range for compounds A-F. For Aspergillus spp., Minimum Effective Concentration (MEC) is often used for echinocandins.
Mechanism of Action
Both Arborcandins and echinocandins target the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. This inhibition disrupts the cell wall's structural integrity, leading to osmotic instability and ultimately, cell death.
Available data on Arborcandin C indicates a noncompetitive mode of inhibition against the 1,3-β-glucan synthases of both C. albicans and A. fumigatus.[3] This is consistent with the mechanism of action of echinocandins, which also act as noncompetitive inhibitors of this enzyme.[5] The structural differences between the arborcandin cyclic peptides and the lipopeptide structure of echinocandins may, however, result in different binding interactions with the enzyme complex.
Experimental Protocols
To ensure the reproducibility and comparability of experimental findings, detailed methodologies are crucial. Below are standardized protocols for the key assays used to evaluate 1,3-β-glucan synthase inhibitors.
1,3-β-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the target enzyme.
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).
Materials:
-
Fungal cell lysate or purified 1,3-β-glucan synthase
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM β-mercaptoethanol)
-
Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the assay buffer, fungal enzyme preparation, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, UDP-[14C]-glucose.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.
-
Wash the filters to remove any unincorporated substrate.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the in vitro susceptibility of fungal isolates to the test compounds.
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in a suitable broth medium (e.g., RPMI-1640).
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).
-
Determine the MIC visually as the lowest concentration of the compound that causes a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the positive control.
Visualizing the Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Inhibition of the 1,3-β-glucan synthesis pathway.
Caption: Experimental workflow for MIC determination.
Future Directions
The potent in vitro activity of this compound against key fungal pathogens highlights its potential as a promising antifungal candidate. However, to fully understand its therapeutic potential relative to the established echinocandins, further research is critically needed. Specifically, head-to-head in vitro studies under standardized conditions and, most importantly, in vivo efficacy studies in animal models of candidiasis and aspergillosis are required. Such studies will provide the necessary data to determine if this compound offers any advantages in terms of potency, spectrum of activity, or pharmacokinetic/pharmacodynamic properties over the current standard of care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FKS1 mutations responsible for selective resistance of Saccharomyces cerevisiae to the novel 1,3-beta-glucan synthase inhibitor arborcandin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Arborcandin D and Other Antifungal Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-resistance profile of Arborcandin D, a member of the novel arborcandin class of antifungal agents. This analysis is based on available experimental data for the arborcandin class and the well-established resistance mechanisms of its therapeutic category.
Arborcandins are a group of cyclic peptide antifungals that exert their effect by inhibiting 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This mechanism of action is analogous to that of the echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin. The shared therapeutic target suggests a potential for cross-resistance between these two classes of drugs.
Understanding the Basis of Resistance
Resistance to echinocandins is primarily mediated by mutations in the FKS1 gene, which encodes a catalytic subunit of the 1,3-β-D-glucan synthase enzyme complex.[3] These mutations, often occurring in specific "hot spot" regions of the gene, reduce the binding affinity of the drug to its target, thereby decreasing its inhibitory effect.[3] Studies have shown that mutations in the FKS1 gene can confer cross-resistance to all approved echinocandin drugs.[3] Given that arborcandins share the same molecular target, it is highly probable that fungal isolates with FKS1 mutations leading to echinocandin resistance will also exhibit reduced susceptibility to this compound.
Conversely, the distinct mechanism of action of arborcandins and echinocandins compared to other antifungal classes, such as azoles (which inhibit ergosterol (B1671047) synthesis) and polyenes (which bind to ergosterol), makes cross-resistance between these groups unlikely.[3] Resistance to azoles, for instance, is often mediated by alterations in the ERG11 gene or overexpression of efflux pumps, mechanisms that do not affect the activity of 1,3-β-D-glucan synthase inhibitors.
Quantitative Data on Antifungal Activity
Table 1: In Vitro Activity of Arborcandins against Candida Species [1][2]
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Arborcandins (A-F) | Candida spp. | 0.25 - 8 |
| Arborcandin C | Candida spp. | 1 - 2 |
| Arborcandin F | Candida spp. | 2 - 4 |
Table 2: In Vitro Activity of Arborcandins against Aspergillus fumigatus [1]
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Arborcandins (A-F) | Aspergillus fumigatus | 0.063 - 4 |
Table 3: Inhibitory Concentration (IC50) of Arborcandins against 1,3-β-D-Glucan Synthase [1][4][5]
| Antifungal Agent | Enzyme Source | IC50 (µg/mL) |
| Arborcandins (A-F) | Candida albicans | 0.012 - 3 |
| Arborcandins (A-F) | Aspergillus fumigatus | 0.012 - 3 |
| Arborcandin C | Candida albicans | 0.15 |
| Arborcandin C | Aspergillus fumigatus | 0.015 |
| Arborcandin F | Candida albicans | 0.012 |
| Arborcandin F | Aspergillus fumigatus | 0.012 |
Postulated Cross-Resistance Profile of this compound
Based on the shared mechanism of action and established resistance pathways, the following cross-resistance patterns are anticipated for this compound:
Table 4: Predicted Cross-Resistance Profile for this compound
| Antifungal Class | Representative Drugs | Mechanism of Action | Predicted Cross-Resistance with this compound | Rationale |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Inhibition of 1,3-β-D-glucan synthase | High | Shared mechanism of action and resistance pathway (FKS1 mutations). |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Inhibition of ergosterol synthesis | Low to None | Different mechanism of action and resistance pathways. |
| Polyenes | Amphotericin B | Binding to ergosterol | Low to None | Different mechanism of action and resistance pathways. |
Experimental Protocols
The determination of cross-resistance is typically conducted through in vitro antifungal susceptibility testing. The following is a detailed methodology based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for antifungal susceptibility testing.
1. Fungal Isolate Preparation:
- Fungal isolates, including both wild-type (susceptible) strains and strains with known resistance mechanisms (e.g., characterized FKS1 mutations), are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
- This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
2. Antifungal Agent Preparation:
- Stock solutions of this compound and comparator antifungal agents (e.g., an echinocandin, an azole, and a polyene) are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial twofold dilutions of each antifungal agent are prepared in the test medium in a 96-well microtiter plate. The final concentration range should encompass the expected MIC values for both susceptible and resistant isolates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension.
- A growth control well (containing the fungal suspension without any antifungal agent) and a sterility control well (containing only the test medium) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
5. Interpretation:
- Cross-resistance is determined by comparing the MIC of this compound against the resistant strains to its MIC against the wild-type strain. A significant increase in the MIC for the resistant strain indicates cross-resistance.
- The results are also compared with the MICs of the other antifungal agents to establish the cross-resistance profile.
Visualizing Experimental Workflow and Resistance Mechanisms
Signaling Pathway of 1,3-β-D-Glucan Synthase Inhibitors
Caption: this compound and echinocandins inhibit 1,3-β-D-glucan synthase, blocking cell wall synthesis.
Experimental Workflow for Cross-Resistance Testing
Caption: A typical workflow for determining the cross-resistance profile of an antifungal agent.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Validation of Arborcandin D: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Arborcandin D against established echinocandin drugs. While in vivo data for this compound is not yet publicly available, this document summarizes its promising in vitro activity and presents a framework for its potential in vivo validation by comparing it with the well-documented in vivo efficacy of caspofungin, micafungin (B1204384), and anidulafungin (B1665494). All these agents share a common mechanism of action: the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity.
Executive Summary
This compound belongs to the arborcandin family, a novel class of cyclic peptide 1,3-β-D-glucan synthase inhibitors.[1] In vitro studies have demonstrated the potent antifungal activity of the arborcandin family against key fungal pathogens like Candida albicans and Aspergillus fumigatus.[1][2] This positions this compound as a promising candidate for further development. This guide will delve into the available preclinical data, compare it with the established in vivo performance of leading echinocandins, and provide detailed experimental protocols to facilitate future in vivo validation studies.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the available in vitro data for the Arborcandin family and the in vivo efficacy of comparator echinocandin drugs in murine models of disseminated candidiasis.
Table 1: In Vitro Activity of Arborcandins against Candida albicans
| Compound | MIC (µg/mL) | IC50 (µg/mL) |
| Arborcandin C | 1-2[3] | 0.15[3] |
| Arborcandin F | 2-4[4] | 0.012[4] |
| Arborcandin Family | 0.25 - 8[1] | 0.012 - 3[1] |
Note: Specific MIC and IC50 values for this compound are not detailed in the available literature; the range for the family is provided.
Table 2: In Vivo Efficacy of Echinocandins against Candida albicans in Murine Models of Disseminated Candidiasis
| Drug | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Caspofungin | Immunosuppressed Mice | 0.25 - 2.0 mg/kg/day | Kidney Fungal Burden | 80-100% of mice with sterile kidneys.[5] |
| Juvenile Mice | 1 - 8 mg/kg/day for 7 days | Reduction in Kidney & Brain Fungal Burden | Significant reduction in fungal burden compared to vehicle control.[6] | |
| Micafungin | Neutropenic Mice | 2 - 5 mg/kg (or higher) | Reduction in Tongue Fungal Burden (Oropharyngeal Candidiasis) | Significant reduction in viable colony count; efficacy comparable to fluconazole (B54011) at higher doses.[7] |
| Neutropenic Mice | Varied doses | Stasis and 1-log Kill Endpoints | Free drug AUC/MIC of ~10 for stasis and ~20 for 1-log kill.[8][9] | |
| Anidulafungin | Neutropenic Mice | Varied doses | Stasis and 1-log Kill Endpoints | Cmax/MIC and AUC/MIC ratios strongly predictive of success.[10][11] |
| Rats (Catheter-Associated Biofilm Model) | Daily intraperitoneal injections for 7 days | Reduction in Biofilm Cell Numbers | Significantly reduced cell numbers compared to untreated and fluconazole-treated animals.[12] |
Experimental Protocols
A standardized murine model of disseminated candidiasis is crucial for the in vivo validation of new antifungal agents. The following protocol outlines a typical experimental workflow.
Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised or neutropenic mice (e.g., BALB/c or C57BL/6) are commonly used to mimic the susceptible patient population.[13][14] Immunosuppression can be induced with agents like cyclophosphamide (B585) or cortisone (B1669442) acetate.[5][15]
-
Inoculum Preparation: Candida albicans strains (e.g., SC5314) are grown in a suitable broth, harvested, washed, and resuspended in sterile saline to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).[15][16]
-
Infection: A defined inoculum of C. albicans is injected intravenously into the lateral tail vein of the mice.[15]
-
Treatment: Treatment with the investigational drug (e.g., this compound) or a comparator drug is initiated at a specified time post-infection (e.g., 2 to 24 hours). The drug is administered via a clinically relevant route, typically intraperitoneally or intravenously, at various dose levels.[5][17]
-
Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs, most commonly the kidneys, which are the main site of infection in this model.[5][15][17] At the end of the treatment period, mice are euthanized, and their kidneys are aseptically removed, homogenized, and plated on a suitable agar (B569324) medium to determine the number of colony-forming units (CFU) per gram of tissue. Survival studies are also a key endpoint.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at various time points to determine the drug's pharmacokinetic profile. The relationship between drug exposure (e.g., AUC/MIC or Cmax/MIC) and antifungal effect is then analyzed to determine the PK/PD index that best predicts efficacy.[10][18][19]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 1,3-β-D-glucan synthase inhibitors and a typical experimental workflow for in vivo antifungal efficacy studies.
Caption: Mechanism of action of 1,3-β-D-glucan synthase inhibitors.
Caption: Experimental workflow for in vivo antifungal efficacy testing.
Conclusion and Future Directions
This compound, as a member of a novel class of 1,3-β-D-glucan synthase inhibitors, shows significant promise as a future antifungal therapeutic. While current data is limited to in vitro studies of the arborcandin family, a direct comparison with the established in vivo efficacy of echinocandins highlights the potential of this compound. The provided experimental framework for a murine model of disseminated candidiasis offers a clear path for the in vivo validation of this compound. Future studies should focus on determining the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound to fully assess its clinical potential in treating invasive fungal infections.
References
- 1. Arborcandins A, B, C, D, E and F, novel 1,3-beta-glucan synthase inhibitors: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. In vivo pharmacodynamic target investigation for micafungin against Candida albicans and C. glabrata in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo pharmacodynamic characterization of anidulafungin in a neutropenic murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Invasive candidiasis: Investigational drugs in the clinical development pipeline and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Arborcandin D: A Comparative Analysis of a 1,3-β-Glucan Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of Arborcandin D, a member of the arborcandin family of antifungal agents, with other established antifungal drugs, primarily the echinocandins. The data presented is based on available in vitro studies to offer an objective assessment of its potential in the antifungal landscape.
Executive Summary
This compound, like other arborcandins, is a cyclic peptide that exhibits its antifungal activity by inhibiting 1,3-β-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall.[1][2] This mechanism of action is shared with the widely used echinocandin class of antifungals, including caspofungin, micafungin, and anidulafungin. Available in vitro data suggests that this compound possesses potent activity against key fungal pathogens such as Candida albicans and Aspergillus fumigatus. This guide will delve into a comparative analysis of its efficacy, the underlying signaling pathways, and the experimental protocols used for its evaluation.
Comparative In Vitro Activity
The following tables summarize the available in vitro activity data for this compound and comparator echinocandin antifungals. It is important to note that the data for this compound is derived from a single study, while the data for echinocandins is a composite from multiple sources.
Table 1: In Vitro Activity of this compound against Candida albicans
| Compound | MIC (µg/mL) | IC50 (µg/mL) |
| This compound | 1 - 2 | 0.8 |
Source: Ohyama et al., 2000[1]
Table 2: In Vitro Activity of this compound against Aspergillus fumigatus
| Compound | MIC (µg/mL) | IC50 (µg/mL) |
| This compound | 1 - 2 | 0.03 |
Source: Ohyama et al., 2000[1]
Table 3: Comparative In Vitro Activity (MIC in µg/mL) of Echinocandins against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei |
| Anidulafungin | ≤0.03 - 0.25 | ≤0.03 - 0.25 | 0.5 - 4 | ≤0.03 - 0.5 | 0.06 - 0.5 |
| Caspofungin | ≤0.015 - 0.5 | ≤0.015 - 0.5 | 0.12 - 8 | ≤0.015 - 0.5 | 0.03 - 1 |
| Micafungin | ≤0.008 - 0.25 | ≤0.008 - 0.12 | 0.25 - 2 | ≤0.008 - 0.25 | 0.015 - 0.5 |
Note: MIC ranges are compiled from multiple studies and represent the general susceptibility patterns.
Table 4: Comparative In Vitro Activity (MIC in µg/mL) of Echinocandins against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| Anidulafungin | ≤0.008 - 0.03 | ≤0.008 - 0.03 | 0.03 - >8 | ≤0.008 - 0.03 |
| Caspofungin | 0.008 - 0.25 | 0.03 - 0.5 | 0.25 - >16 | 0.015 - 0.25 |
| Micafungin | ≤0.008 - 0.03 | ≤0.008 - 0.03 | 0.015 - >16 | ≤0.008 - 0.03 |
Note: For Aspergillus spp., the minimal effective concentration (MEC) is often reported for echinocandins and is considered equivalent to the MIC for the purpose of this comparison.
Mechanism of Action and Signaling Pathway
This compound targets the Fks1 subunit of the 1,3-β-D-glucan synthase enzyme complex, which is responsible for polymerizing UDP-glucose into β-1,3-glucan chains, a fundamental component of the fungal cell wall.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.[3] This disruption triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.
Figure 1: Mechanism of action of this compound and the resulting cell wall stress response.
Experimental Protocols
The in vitro antifungal activity data presented in this guide is primarily based on broth microdilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Antifungal Susceptibility Testing
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The stock suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Antifungal Agent Preparation:
-
This compound and comparator drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
A growth control (no drug) and a sterility control (no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. For some antifungals and fungi, a complete inhibition of growth (100%) is used as the endpoint.
Figure 2: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
This compound demonstrates potent in vitro activity against key fungal pathogens by targeting the essential enzyme 1,3-β-glucan synthase. Its mechanism of action is analogous to the echinocandin class of antifungals, which are established as first-line therapies for many invasive fungal infections. The available data, although limited, suggests that this compound's efficacy is comparable to that of some echinocandins against Candida albicans and Aspergillus fumigatus. However, further comprehensive comparative studies are warranted to fully elucidate its spectrum of activity, potential for resistance development, and clinical utility. The detailed experimental protocols provided herein serve as a foundation for such future investigations.
References
Safety Operating Guide
Proper Disposal of Arborcandin D: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for Arborcandin D, a novel cyclic peptide with antifungal properties. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this research compound.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of bioactive peptides, antifungal agents, and hazardous laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance.[1] Crucially, users must contact the supplier to obtain a compound-specific SDS before handling and disposal. The SDS will provide critical information on hazards, handling, and specific disposal requirements.
Immediate Safety and Handling
Before any disposal procedures begin, it is essential to adhere to standard laboratory safety protocols.[2] Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.[1][3] In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds.
Waste Identification and Segregation
Proper segregation of waste at the point of generation is the foundation of a safe disposal plan.[4][5] Never mix incompatible waste streams.[4][6]
Table 2: this compound Waste Stream Classification and Segregation
| Waste Stream | Description | Collection Container |
| Solid Waste | Contaminated consumables: pipette tips, vials, gloves, bench paper, etc. | Designated, leak-proof, and clearly labeled solid hazardous waste container. |
| Liquid Waste (Aqueous) | Solutions of this compound in aqueous buffers (e.g., PBS, Tris). | Designated, leak-proof, and clearly labeled aqueous hazardous waste container (e.g., HDPE carboy). |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, methanol). | Designated, leak-proof, and clearly labeled organic solvent hazardous waste container (e.g., solvent-safe carboy). |
| Sharps Waste | Contaminated needles, syringes, scalpels, etc. | Puncture-resistant, clearly labeled sharps container. |
| Empty Containers | Original vials or containers of this compound. | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular lab glass or plastic, per institutional policy.[6][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound waste. Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines. [8]
Step 1: Waste Collection and Containerization
-
Select Appropriate Containers: Use containers compatible with the chemical nature of the waste (e.g., glass for solvents, high-density polyethylene (B3416737) for aqueous solutions).[9]
-
Label Containers Clearly: All waste containers must be labeled with the following information:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" (avoiding abbreviations)
-
The primary hazard(s) (e.g., "Toxic," "Bioactive Compound")
-
The composition of the waste (e.g., "Aqueous solution with <1% this compound," "Methanol with this compound")
-
The accumulation start date (the date the first drop of waste was added)
-
The Principal Investigator's name and lab location
-
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[4][10] This prevents spills and the release of vapors.
Step 2: In-Lab Neutralization (Optional and with EHS Approval)
For some peptide-based waste, chemical inactivation can be a preliminary step to denature the bioactive compound.[2] This step should only be performed after a thorough risk assessment and with explicit approval from your institution's EHS department. A common method involves treatment with a 10% bleach solution or 1 M NaOH.[2]
Experimental Protocol: Chemical Inactivation of Aqueous this compound Waste
-
Work in a Fume Hood: Perform all steps within a certified chemical fume hood.
-
Prepare Inactivation Solution: Prepare a fresh solution of 10% sodium hypochlorite (B82951) (bleach) or 1 M sodium hydroxide (B78521) (NaOH).
-
Inactivate Waste: Slowly add the inactivation solution to the aqueous this compound waste in a suitable container. A common ratio is 1 part waste to 10 parts inactivation solution.[2]
-
Allow Reaction Time: Let the mixture stand for a minimum of 30-60 minutes to ensure complete denaturation.
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Collect as Waste: The treated solution must still be collected as hazardous chemical waste.
Step 3: Storage and Disposal
-
Satellite Accumulation Area: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][11] This area should be away from general lab traffic and have secondary containment to catch any potential leaks.[6]
-
Arrange for Pickup: Once a waste container is full or reaches the institutional time limit for accumulation, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[5] Do not pour any this compound waste down the drain.[10][12]
Workflow and Logical Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
Caption: General workflow for managing this compound waste in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide24.store [peptide24.store]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
Essential Safety and Logistical Information for Handling Arborcandin D
For researchers, scientists, and drug development professionals, the safe and effective handling of Arborcandin D is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this potent 1,3-beta-glucan synthase inhibitor. As a novel cyclic peptide antifungal agent, this compound requires careful handling to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles should be worn to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: When handling the powdered form of this compound, a properly fitted respirator (e.g., N95 or higher) should be used to prevent inhalation of airborne particles. All handling of the solid compound should be performed in a chemical fume hood.
Operational Plan
A clear operational plan is crucial for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions
-
All weighing of powdered this compound and preparation of stock solutions should be conducted within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Handling and Use
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is being handled.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, seek immediate medical attention.
-
In the event of a spill, decontaminate the area using an appropriate method, such as a 10% bleach solution, and dispose of the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated before reuse. This can be achieved by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.
Data Presentation
The following tables summarize the in vitro activity of this compound and related compounds against key fungal pathogens as reported in the literature.[1]
| Compound | Candida albicans IC50 (µg/mL) | Aspergillus fumigatus IC50 (µg/mL) |
| Arborcandin A | 0.25 | 0.05 |
| Arborcandin B | - | - |
| Arborcandin C | - | - |
| This compound | - | - |
| Arborcandin E | - | - |
| Arborcandin F | - | - |
Note: Specific IC50 values for this compound were not provided in the abstract of the primary literature source. The table structure is provided for when this data becomes available.
| Compound | Candida spp. MIC (µg/mL) | Aspergillus fumigatus Growth Suppression (µg/mL) |
| Arborcandin A | 4 - 8 | - |
| Arborcandin B | - | - |
| Arborcandin C | - | - |
| This compound | - | - |
| Arborcandin E | - | - |
| Arborcandin F | - | - |
Note: Specific MIC and growth suppression values for this compound were not provided in the abstract of the primary literature source. The table structure is provided for when this data becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments involving 1,3-beta-glucan synthase inhibitors like this compound.
1,3-Beta-Glucan Synthase Activity Assay
This protocol is adapted from general procedures for measuring the activity of 1,3-beta-glucan synthase.
Objective: To determine the inhibitory effect of this compound on the activity of 1,3-beta-glucan synthase.
Materials:
-
Fungal cell lysate (source of 1,3-beta-glucan synthase)
-
UDP-[14C]glucose (radiolabeled substrate)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT)
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the fungal cell lysate, assay buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the enzymatic reaction by adding UDP-[14C]glucose.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan product.
-
Wash the filters with 10% TCA and then with ethanol (B145695) to remove unincorporated UDP-[14C]glucose.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound compared to a control without the inhibitor.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound against various fungal strains.
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal inoculum
-
Culture medium (e.g., RPMI 1640)
-
This compound at various concentrations
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.
-
Add a standardized inoculum of the fungal strain to each well.
-
Include positive (no drug) and negative (no fungus) control wells.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Mandatory Visualization
Caption: Mechanism of this compound as a 1,3-beta-glucan synthase inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
